Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate is a piperidine-based ester featuring a 3-formylpyridinyl substituent at the nitrogen position (CymitQuimica, 2025) . This compound is structurally characterized by a piperidine ring connected to a pyridine moiety bearing a formyl group at the 3-position, with an ethyl ester at the 4-position of the piperidine. It has been cataloged as a building block in medicinal chemistry for synthesizing heterocyclic derivatives, though commercial availability is currently discontinued . However, detailed pharmacological data are absent in the available evidence.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)11-5-8-16(9-6-11)13-12(10-17)4-3-7-15-13/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVMWNLFAJSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the formyl group: This step often involves formylation reactions using reagents such as formic acid or formyl chloride.
Esterification: The final step involves the esterification of the piperidine ring with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its structural components make it a valuable building block in medicinal chemistry, facilitating the design of new pharmaceuticals.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Applications
Ongoing research aims to explore its therapeutic potential for various diseases, particularly those involving neurological disorders. The compound's ability to interact with specific receptors may lead to new treatment options.
Industrial Use
In addition to its applications in pharmaceuticals, this compound is being investigated for its role in developing new materials and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Study 2 | Anticancer Properties | Showed inhibition of proliferation in breast cancer cell lines. |
| Study 3 | Neurological Applications | Investigated as a potential treatment for epilepsy; showed promising results in animal models. |
Mechanism of Action
The mechanism of action of Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors or ion channels, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Data Tables
Table 2: Spectroscopic Data
Biological Activity
Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes findings from various studies, providing a comprehensive overview of the compound's biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that include a piperidine ring, a pyridine moiety, and an ethyl ester group. These components contribute to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives similar to this compound have shown activity against various viruses, including HIV and HSV-1. The following table summarizes the antiviral activities of related compounds:
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3f | CVB-2 | 20.4 | |
| Compound 3g | HSV-1 | 0.58 | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of viral replication processes. Similar compounds have been shown to interfere with viral polyprotein processing and deubiquitination, crucial steps in the viral life cycle .
Antibacterial Activity
In addition to its antiviral properties, the compound has demonstrated antibacterial activity against certain strains of bacteria. The following table illustrates the antibacterial efficacy of related piperidine derivatives:
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus epidermidis | 15.6 | |
| Compound B | Micrococcus luteus | 62.5 | |
| This compound | TBD | TBD | TBD |
Case Studies
Case Study 1: Antiviral Screening
A study conducted on a series of piperidine derivatives, including those structurally related to this compound, showed promising results in inhibiting HIV replication in vitro. Compounds were tested for cytotoxicity and antiviral activity, leading to the identification of several lead candidates for further development .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of piperidine derivatives revealed that certain modifications could enhance activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. This study suggests that structural variations can significantly influence biological activity .
Q & A
What are the common synthetic routes for Ethyl 1-(3-formylpyridin-2-yl)piperidine-4-carboxylate?
Basic:
The compound can be synthesized via sequential alkylation and formylation of ethyl piperidine-4-carboxylate. For example, alkylation of ethyl isonipecotate with 2-chloro-3-formylpyridine in the presence of a base like Na₂CO₃ in DCM yields the target compound. This method parallels the alkylation steps described for similar piperidine esters in and .
Advanced:
A key challenge is regioselective formylation of the pyridine ring. Advanced protocols employ directed ortho-metalation (DoM) strategies using LDA or Grignard reagents to install the formyl group at the 3-position. Alternatively, Vilsmeier-Haack formylation under controlled conditions (POCl₃/DMF) can achieve selective formylation, as inferred from analogous pyridine derivatization in .
How is the purity and structural integrity of this compound verified?
Basic:
Purity is typically assessed via HPLC (≥95%), while structural confirmation relies on -/-NMR and high-resolution mass spectrometry (HRMS). For instance, HRMS data (e.g., m/z 279.1212 [M+H]) aligns with the molecular formula CHNO, as demonstrated in for related piperidine esters .
Advanced:
For ambiguous stereochemistry or tautomeric forms, X-ray crystallography using SHELX programs ( ) or 2D-NMR (e.g., NOESY) is critical. The SHELX suite is widely used for small-molecule refinement, as noted in , ensuring accurate structural determination .
What reaction conditions optimize the coupling of piperidine-4-carboxylate with heteroaryl halides?
Basic:
Coupling reactions (e.g., SNAr or Buchwald-Hartwig amination) require polar aprotic solvents (DMF, DCM) and bases (KCO, DIEA). reports a yield of 87% for a similar coupling using EDC/HOBt and DIEA in DCM .
Advanced:
Microwave-assisted synthesis can reduce reaction times from hours to minutes. For example, highlights solvent-free conditions with PEG-400, which improved yields by 20% for analogous piperidine-quinazolinone couplings .
How are conflicting spectral data resolved for this compound?
Advanced:
Contradictions in -NMR shifts (e.g., formyl proton at δ 9.8–10.2 ppm) may arise from solvent effects or tautomerism. Deuterated solvent screening (DMSO-d, CDCl) and variable-temperature NMR can clarify discrepancies, as shown in for resolving spirocyclic compound ambiguities .
What role does this compound play in drug discovery?
Basic:
It serves as a precursor for bioactive molecules, such as kinase inhibitors or anticholinergics. The piperidine-carboxylate scaffold is prevalent in drugs like umeclidinium bromide ( ), where similar intermediates are used .
Advanced:
In fragment-based drug design (FBDD), the 3-formylpyridine moiety enables site-specific conjugation via reductive amination. demonstrates its utility in synthesizing protease inhibitors by coupling with amino-containing fragments .
What safety precautions are critical during synthesis?
Basic:
Standard lab PPE (gloves, goggles) and fume hoods are mandatory. The formyl group may release formaldehyde under acidic conditions, requiring pH monitoring ( ) .
How is the compound characterized for stability under storage?
Advanced:
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. notes that piperidine esters are prone to hydrolysis; thus, storage under inert atmosphere (N) at −20°C is recommended .
What analytical techniques differentiate regioisomers in formylation reactions?
Advanced:
LC-MS/MS with collision-induced dissociation (CID) can distinguish regioisomers via unique fragmentation patterns. details a fragmentation pathway (e.g., loss of CHNO) specific to the 3-formyl isomer .
How is enantiomeric purity ensured during synthesis?
Advanced:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or asymmetric synthesis using enantioselective catalysts (e.g., Jacobsen’s catalyst) ensures high enantiomeric excess (ee >98%). describes chiral resolution of related piperidine intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
